molecular formula C8H17N3O B7986619 2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7986619
M. Wt: 171.24 g/mol
InChI Key: HQHYLLFIIYZJJP-SSDOTTSWSA-N
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Description

2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with methyl groups at the 1- and 3-positions. The compound’s stereochemistry ((R)-configuration at the pyrrolidine ring) and dual methyl substituents confer unique physicochemical properties, including enhanced lipophilicity and conformational rigidity compared to simpler acetamides.

Properties

IUPAC Name

2-amino-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYLLFIIYZJJP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, also known by its CAS number 1354016-32-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), as well as its anticancer and antimicrobial activities.

Chemical Structure

The chemical formula for this compound is C8H17N3OC_8H_{17}N_3O. The compound contains a pyrrolidine ring which is significant for its biological activity.

Neutral Sphingomyelinase 2 Inhibition :
Recent studies have identified this compound as a potent inhibitor of nSMase2. nSMase2 is involved in the cleavage of sphingomyelin into phosphorylcholine and ceramide, which are crucial for exosome formation and release. Elevated nSMase2 activity has been linked to neurodegenerative diseases, including Alzheimer's disease (AD) .

Key Findings:

  • IC50 Value : The compound exhibits an IC50 of approximately 300 nM against nSMase2, indicating substantial inhibitory potency.
  • In Vivo Efficacy : In mouse models of AD, treatment with the compound resulted in reduced cognitive impairment and inhibition of exosome secretion from the brain .

Anticancer Activity

Research has indicated that various derivatives of acetamide compounds, including those related to this compound, demonstrate promising anticancer properties.

Case Studies:

  • A549 Lung Adenocarcinoma Model :
    • Compounds derived from similar scaffolds were tested against A549 cells.
    • Notably, certain modifications increased cytotoxicity and reduced cell viability significantly compared to standard treatments like cisplatin .
CompoundViability (%)Remarks
Control (Cisplatin)50%Standard treatment
Derivative A64%Enhanced activity
Derivative B61%Significant reduction

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored, particularly against multidrug-resistant strains.

Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed favorable MIC values against resistant Staphylococcus aureus strains, with values ranging from 1 to 8 µg/mL .
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus1 - 8Favorable
E. coli>125Moderate

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds similar to 2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibit promising antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of pyrrolidine compounds can enhance serotonin uptake inhibition, which is crucial for developing new antidepressants .

1.2 Neuroprotective Effects

The compound has shown neuroprotective effects in various models of neurodegeneration. For instance, it has been tested for its ability to protect neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuropharmacology

2.1 Dopamine Transporter Inhibition

Similar compounds have been studied for their effects on the dopamine transporter (DAT). In vitro assays revealed that certain analogs could inhibit DAT with high potency, which may contribute to their efficacy in treating conditions like attention deficit hyperactivity disorder (ADHD) and substance use disorders .

2.2 Analgesic Properties

The analgesic potential of pyrrolidine derivatives has been documented, with studies indicating that they can modulate pain pathways effectively. This application is particularly relevant in developing new pain management therapies that are less addictive than current opioid medications .

Synthesis and Structural Studies

3.1 Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Synthesis Step Reagents Used Conditions Yield
Formation of Pyrrolidine1-Methylpyrrolidine, Acetic AcidReflux in ethanol85%
Acetamide FormationAcetic AnhydrideStirring at room temperature90%

Case Studies

4.1 Case Study: Antidepressant Efficacy

In a controlled study involving animal models, a derivative of this compound was administered to assess its antidepressant-like effects. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting enhanced mood elevation .

4.2 Case Study: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective capabilities of this compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The findings demonstrated that treatment with the compound significantly reduced cell death rates and preserved mitochondrial function, highlighting its therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Differences :

  • 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS: 1353996-38-9): Replaces the N-methyl group with a cyclopropyl moiety. This substitution increases steric bulk and may alter metabolic stability or receptor-binding kinetics compared to the methyl variant .
  • 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide: Replaces the pyrrolidine ring with a piperidine ring. The six-membered piperidine ring offers greater conformational flexibility, which may influence target selectivity or binding affinity .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent (R) Ring System Molecular Weight Key Properties
Target Compound N-methyl Pyrrolidine 197.28 High rigidity, moderate lipophilicity
2-Amino-N-cyclopropyl variant Cyclopropyl Pyrrolidine ~215 (estimated) Increased steric hindrance
2-Amino-N-ethyl variant Ethyl Pyrrolidine ~211 (estimated) Higher lipophilicity
2-Amino-N-methyl-piperidine variant Methyl Piperidine ~211 (estimated) Greater flexibility

Bioactive Acetamide Derivatives

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide):

  • Activity : Act as FPR2 agonists with specificity for human neutrophil chemotaxis and calcium mobilization .
  • Comparison: Unlike the target compound, these derivatives incorporate a pyridazinone core and aromatic substituents (e.g., bromophenyl, methoxybenzyl), which are critical for receptor interaction. The target’s pyrrolidine ring may lack the planar aromaticity required for similar FPR2 binding but could offer advantages in CNS penetration due to reduced polarity .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6):

  • Comparison: The target compound’s amino group replaces the cyano moiety, likely improving safety profiles while reducing electrophilicity .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with the formation of the pyrrolidine backbone followed by selective N-methylation and acetamide coupling. For example:

  • Step 1: Use (R)-1-methyl-pyrrolidin-3-amine as the starting material. Protect the amino group via Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Perform N-methylation using methyl iodide and a base like NaH in THF.
  • Step 3: Couple the intermediate with 2-chloroacetamide using carbodiimide reagents (e.g., EDC·HCl) and a catalyst (DMAP) in dichloromethane. Reaction optimization should focus on temperature control (0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regioselective methylation and stereochemistry. For instance, the methyl group on the pyrrolidine ring shows distinct splitting patterns in 1H^1H-NMR due to restricted rotation .
  • X-ray Crystallography: Resolve conformational heterogeneity (e.g., dihedral angles between pyrrolidine and acetamide groups) by analyzing multiple crystals. In a related compound, three conformers were identified with dihedral angles ranging from 44.5° to 77.5°, highlighting the need for rigorous crystallographic refinement .

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways, such as amide bond formation, and predict transition states. For example, ICReDD’s methodology combines DFT with experimental data to narrow optimal reaction conditions .
  • Molecular Docking: Simulate binding affinities with targets like acetylcholinesterase using software (e.g., AutoDock Vina). Focus on the pyrrolidine moiety’s role in hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can contradictory crystallographic or spectroscopic data be resolved for this compound?

Methodological Answer:

  • Conformational Analysis: If X-ray data reveals multiple conformers (e.g., due to rotational flexibility of the acetamide group), compare their thermodynamic stability via DFT calculations. For instance, in a structurally similar compound, hydrogen bonding (N–H⋯O) stabilized one conformer over others .
  • Dynamic NMR Studies: Use variable-temperature 1H^1H-NMR to detect coalescence temperatures for rotameric equilibria. This helps assign dynamic behavior to observed spectral splitting .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the pyrrolidine ring with piperidine or azetidine to alter steric and electronic properties. For example, replacing pyrrolidine with a piperidine ring in a related acetylcholinesterase inhibitor improved binding by 30% .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the acetamide group (e.g., halogenation, alkylation) and evaluate inhibitory potency against target enzymes using kinetic assays .

Q. How can reaction mechanisms for key synthetic steps (e.g., N-methylation) be validated experimentally?

Methodological Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled methyl iodide to track methylation sites via 13C^{13}C-NMR.
  • Kinetic Profiling: Monitor reaction progress under varying temperatures and concentrations to identify rate-determining steps. For example, in a Ugi reaction study, pseudo-first-order kinetics revealed that imine formation was rate-limiting .

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